3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and a suitable nucleophile.
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Bromobenzyl halides, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl and tert-butylphenyl groups may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine: Similar structure but lacks the tert-butylphenyl group.
4-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains a thiol group instead of the sulfanyl group.
3-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazol-4-amine: Lacks the bromobenzyl group.
Uniqueness
3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its bromobenzyl, sulfanyl, and tert-butylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H21BrN4S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H21BrN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(24(17)21)25-12-13-5-4-6-16(20)11-13/h4-11H,12,21H2,1-3H3 |
InChI Key |
CNMCWFULOMMXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.